1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid

Vue d'ensemble

Description

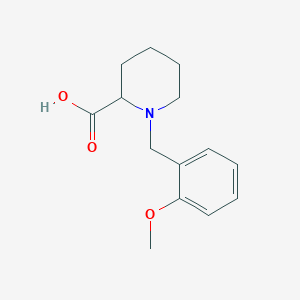

1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids This compound features a piperidine ring substituted with a 2-methoxybenzyl group and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the 2-Methoxybenzyl Group: This step often involves the use of 2-methoxybenzyl chloride, which reacts with the piperidine ring under basic conditions to form the desired substitution product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols, alkanes.

Substitution Products: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid is recognized as an important chemical intermediate in pharmaceutical research. Its structure allows for modifications that can lead to the development of novel therapeutic agents. The compound belongs to a class of piperidine derivatives, which have been extensively studied for their biological activities, including anti-inflammatory, analgesic, and antitumor effects .

Biological Activities

Recent studies have highlighted the potential of piperidine derivatives, including this compound, as inhibitors of key biological pathways. For instance, compounds derived from this structure have shown promise in inhibiting the PD-1/PD-L1 immune checkpoint pathway, which is crucial in cancer immunotherapy . The ability to modulate immune responses makes this compound a candidate for further exploration in oncology.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical reactions involving piperidine and methoxybenzyl derivatives. The flexibility in its synthesis allows researchers to create analogs with enhanced biological properties or reduced side effects .

Case Studies on Derivatives

In a recent review, several case studies were presented where derivatives of piperidine compounds were evaluated for their efficacy as small-molecule inhibitors. For example, one study demonstrated that specific modifications to the piperidine structure resulted in compounds with significantly lower IC50 values against PD-1/PD-L1 interactions compared to existing inhibitors . This suggests that this compound could serve as a scaffold for developing more potent immunotherapeutics.

Pharmacological Applications

The pharmacological implications of this compound extend beyond cancer treatment. Its potential use as an analgesic and anti-inflammatory agent has been explored in preclinical models. The compound's ability to interact with various receptors involved in pain modulation positions it as a candidate for developing new pain management therapies .

Clinical Relevance

The clinical relevance of this compound is underscored by its incorporation into drug discovery pipelines aimed at addressing unmet medical needs in pain management and cancer therapy. Ongoing research is focused on elucidating its pharmacokinetic properties and optimizing its therapeutic index .

Mécanisme D'action

The mechanism of action of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

- 1-(2-Methoxyphenyl)-piperidine-2-carboxylic acid

- 1-(2-Methoxybenzyl)-pyrrolidine-2-carboxylic acid

- 1-(2-Methoxybenzyl)-piperazine-2-carboxylic acid

Uniqueness: 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a methoxybenzyl group and a carboxylic acid group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Activité Biologique

1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid (MBC) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of MBC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 249.31 g/mol

- CAS Number : 21319-53-9

MBC exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. Notable mechanisms include:

- Enzyme Inhibition : MBC has been shown to inhibit enzymes involved in metabolic pathways, which can lead to altered pharmacokinetics of other compounds. For instance, it acts as a reversible inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system, which has implications for pain management and anti-inflammatory effects .

- Antiproliferative Activity : Research indicates that MBC possesses antiproliferative effects against several cancer cell lines. Studies have reported IC values indicating significant cytotoxicity in human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3), with values ranging from 19.9 to 75.3 µM .

Biological Activity Summary Table

| Activity Type | Target/Effect | IC Range (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | MAGL | 11.7 | |

| Antiproliferative Activity | Human Breast Cancer Cells | 19.9 - 75.3 | |

| Antiproliferative Activity | Ovarian Cancer Cells | 31.5 - 43.9 |

Case Study 1: MAGL Inhibition

In a study focused on the inhibition of MAGL, MBC was identified as a reversible inhibitor with competitive behavior observed through Michaelis-Menten analysis. The compound's binding affinity was enhanced through structural modifications, leading to improved selectivity for MAGL over other enzymes in the endocannabinoid system .

Case Study 2: Anticancer Effects

A series of experiments evaluated the anticancer properties of MBC against various cell lines. The findings demonstrated that MBC not only inhibited cell proliferation but also induced apoptosis in cancer cells, suggesting potential as an anticancer agent. The mechanism appeared to involve disruption of metabolic pathways critical for cancer cell survival .

Future Directions

Research into MBC's biological activity is ongoing, focusing on:

- Structure-Activity Relationship (SAR) : Further studies are needed to optimize the chemical structure of MBC to enhance its efficacy and selectivity against targeted enzymes and receptors.

- In Vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for understanding the pharmacodynamics and potential therapeutic applications of MBC.

- Combination Therapies : Investigating the effects of MBC in combination with other anticancer agents could provide insights into synergistic effects that enhance therapeutic outcomes.

Propriétés

IUPAC Name |

1-[(2-methoxyphenyl)methyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-18-13-8-3-2-6-11(13)10-15-9-5-4-7-12(15)14(16)17/h2-3,6,8,12H,4-5,7,9-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAXUFYVQFXXON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398024 | |

| Record name | 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809802 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1033400-09-7 | |

| Record name | 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.